![molecular formula C9H11Br B103112 1-(2-Bromoethyl)-3-methylbenzene CAS No. 16799-08-9](/img/structure/B103112.png)
1-(2-Bromoethyl)-3-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(2-bromoethyl)-1,3-dioxolane involves the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride . Another example is the synthesis of piperazine derivatives, which includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of bromine with benzene involves the formation of a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . Another example is the high throughput reaction screening using desorption electrospray ionization mass spectrometry .Scientific Research Applications
Pharmaceutical Synthesis
1-(2-Bromoethyl)-3-methylbenzene: is utilized in pharmaceutical research, particularly in the synthesis of antimicrobial agents. It serves as a precursor in the creation of β-peptidomimetics, which are compounds that mimic the structure and function of natural peptides . These synthesized molecules have shown promise due to their high enzymic stability and low toxicity, making them potential candidates for therapeutic applications.
Organic Synthesis
In organic chemistry, 1-(2-Bromoethyl)-3-methylbenzene is a valuable intermediate for constructing complex organic molecules. Its reactivity allows for the formation of various chemical bonds, facilitating the synthesis of diverse organic compounds. This versatility is crucial for developing new materials and chemicals with potential industrial applications .
Material Science
The compound’s role in material science is linked to its use in the development of organic–inorganic hybrid materials. These materials, such as Metal–Organic Frameworks (MOFs), benefit from the compound’s ability to act as a linker between organic and inorganic components, leading to materials with unique properties and applications in environmental remediation and catalysis .
Analytical Chemistry
1-(2-Bromoethyl)-3-methylbenzene: can be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, which is essential for ensuring the accuracy and reliability of chemical analyses .
Environmental Science
In environmental science, the compound finds application in the study of pollutant removal. Its structural analogs are used in MOFs that can capture and remove pharmaceutical pollutants from water, demonstrating its indirect contribution to environmental cleanup efforts .
Biochemistry
The compound’s derivatives are instrumental in biochemistry for studying protein interactions and enzyme kinetics. By acting as a building block for more complex biochemical compounds, it aids in understanding biological processes and designing inhibitors or activators of specific biochemical pathways .
Safety And Hazards
Future Directions
Future directions in the study of similar compounds involve the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles . Another example is the exploration of the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
properties
IUPAC Name |
1-(2-bromoethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJFINZGUXVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341157 | |
Record name | 1-(2-Bromoethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-methylbenzene | |
CAS RN |
16799-08-9 | |
Record name | 1-(2-Bromoethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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